REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[C:12](=[O:15])([O-:14])[O-].[K+].[K+].[C:18](#N)C>>[CH:10]1[C:11]([NH2:6])=[CH:12][CH:4]=[C:3]([OH:5])[CH:1]=1.[CH3:18][O:14][CH:12]1[CH2:9][CH2:8][CH:7]([O:5][CH3:4])[O:15]1 |f:2.3.4|
|
Name
|
4-pyrrolyl-(1)-phenol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
The excess epichlorohydrin is then distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 160° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[C:12](=[O:15])([O-:14])[O-].[K+].[K+].[C:18](#N)C>>[CH:10]1[C:11]([NH2:6])=[CH:12][CH:4]=[C:3]([OH:5])[CH:1]=1.[CH3:18][O:14][CH:12]1[CH2:9][CH2:8][CH:7]([O:5][CH3:4])[O:15]1 |f:2.3.4|
|
Name
|
4-pyrrolyl-(1)-phenol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
The excess epichlorohydrin is then distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 160° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |